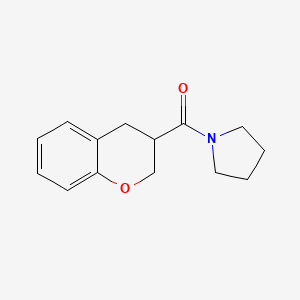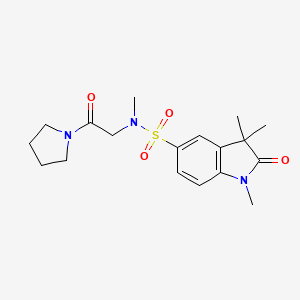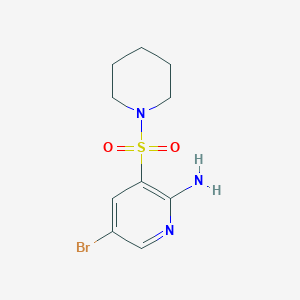
5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine, also known as BPIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPIP belongs to the class of sulfonylpyridine derivatives and has shown promising results in treating various diseases.
作用机制
The mechanism of action of 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of enzymes, such as HDAC6 and HSP90, which are involved in the regulation of protein folding and degradation. This compound has also been shown to activate the unfolded protein response (UPR) pathway, which is involved in the cellular response to protein misfolding and stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest by activating the p53 pathway. In neurodegenerative disorders, this compound has been shown to reduce the accumulation of misfolded proteins by activating the UPR pathway. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
实验室实验的优点和局限性
5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine has several advantages for lab experiments, including its low cost, high purity, and ease of synthesis. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be taken when designing experiments using this compound.
未来方向
There are several future directions for 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine research. One potential direction is to investigate the therapeutic potential of this compound in combination with other drugs or therapies. Another direction is to investigate the potential of this compound as a diagnostic tool for diseases that involve protein misfolding, such as neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic effects in various diseases. The synthesis method of this compound is relatively simple and cost-effective, making it an attractive compound for scientific research. This compound has been shown to act through multiple pathways, and further research is needed to fully understand its mechanism of action and potential side effects. This compound has several advantages for lab experiments, but careful consideration should be taken when designing experiments using this compound. Overall, this compound has significant potential for future therapeutic applications and diagnostic tools.
合成方法
The synthesis of 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine involves the reaction of 5-bromo-2-chloropyridine with piperidine-3-sulfonamide in the presence of a base. The reaction yields this compound as a white solid with a purity of more than 95%. The synthesis method of this compound is relatively simple and cost-effective, making it an attractive compound for scientific research.
科学研究应用
5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine has shown potential therapeutic effects in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disorders, this compound has been shown to reduce the accumulation of misfolded proteins, such as alpha-synuclein and tau, which are associated with Parkinson's and Alzheimer's diseases. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in various inflammatory diseases.
属性
IUPAC Name |
5-bromo-3-piperidin-1-ylsulfonylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O2S/c11-8-6-9(10(12)13-7-8)17(15,16)14-4-2-1-3-5-14/h6-7H,1-5H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLGZHCBWVPLMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(N=CC(=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[5-(4-Fluorophenyl)isoxazol-3-yl]carbonyl}piperidine](/img/structure/B7518380.png)
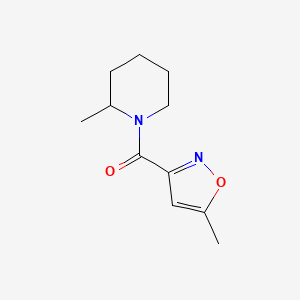


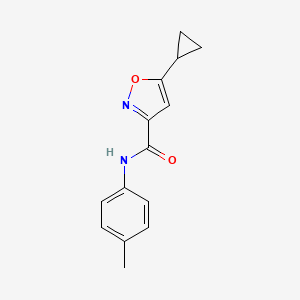
![N-butyl-1-[(4-chlorophenyl)sulfonyl]cyclopropanecarboxamide](/img/structure/B7518408.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-chlorophenyl)-N~2~-methylglycinamide](/img/structure/B7518415.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(5-chloro-2-methylphenyl)-N~2~-methylglycinamide](/img/structure/B7518421.png)
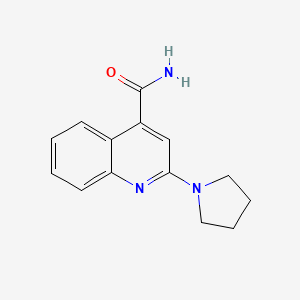
![N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7518442.png)
![methyl 1-methyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrrole-2-carboxylate](/img/structure/B7518452.png)
